4-Cyclopropylbromo(benzene-d4)

Description

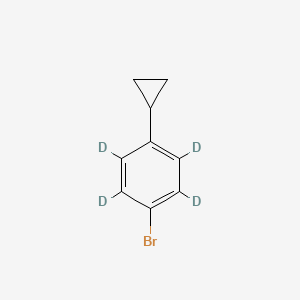

4-Cyclopropylbromo(benzene-d4) is a deuterated compound with the molecular formula C9H6BrD4. It is a labeled form of 1-Bromo-4-cyclopropylbenzene, which is used in various chemical syntheses and research applications . The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.

Properties

Molecular Formula |

C9H9Br |

|---|---|

Molecular Weight |

201.10 g/mol |

IUPAC Name |

1-bromo-4-cyclopropyl-2,3,5,6-tetradeuteriobenzene |

InChI |

InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2/i3D,4D,5D,6D |

InChI Key |

JRDNBWVMEFUNCQ-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CC2)[2H])[2H])Br)[2H] |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbromo(benzene-d4) typically involves the bromination of cyclopropylbenzene-d4. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of 4-Cyclopropylbromo(benzene-d4) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylbromo(benzene-d4) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropylbenzene derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclopropylbenzene-d4

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst

Major Products

The major products formed from these reactions include substituted cyclopropylbenzene derivatives, oxidized products like cyclopropylbenzene carboxylic acids, and reduced forms like cyclopropylbenzene-d4 .

Scientific Research Applications

Synthesis and Properties

4-Cyclopropylbromo(benzene-d4) can be synthesized through bromination of 4-cyclopropylbenzene using deuterated solvents or reagents to ensure the incorporation of deuterium. The compound exhibits properties typical of bromobenzenes, including moderate reactivity in electrophilic aromatic substitution reactions and participation in cross-coupling reactions.

Organic Synthesis

4-Cyclopropylbromo(benzene-d4) serves as a versatile building block in organic synthesis. It can participate in various coupling reactions, such as:

- Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides. 4-Cyclopropylbromo(benzene-d4) can be used to synthesize complex aromatic compounds with potential pharmaceutical applications.

- Stille Coupling : Similar to Suzuki reactions, this method allows for the formation of carbon-carbon bonds using organostannanes, facilitating the synthesis of novel materials and pharmaceuticals.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications. Research indicates that derivatives of cyclopropyl-substituted bromobenzenes can exhibit biological activity, including:

- Antidepressant Activity : Compounds structurally related to 4-cyclopropylbromo(benzene-d4) have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Anticancer Properties : Some studies have suggested that cyclopropyl-substituted compounds may inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.

Material Science

In material science, 4-cyclopropylbromo(benzene-d4) is utilized in the development of novel polymers and materials. Its unique structure allows for:

- Polymerization Reactions : The compound can be used as a monomer or comonomer in polymer synthesis, contributing to the development of materials with specific thermal and mechanical properties.

- Functionalized Surfaces : The bromine atom can serve as a reactive site for further functionalization, enabling the creation of surfaces with tailored properties for applications in sensors and catalysis.

Case Study 1: Antidepressant Development

A study focused on synthesizing derivatives of 4-cyclopropylbromo(benzene-d4) aimed at evaluating their effects on serotonin receptors. The results indicated promising activity against depression models in rodents, suggesting that modifications to the cyclopropyl group could enhance efficacy while reducing side effects.

Case Study 2: Polymer Synthesis

Research conducted on using 4-cyclopropylbromo(benzene-d4) as a monomer revealed its ability to form copolymers with enhanced thermal stability. The study demonstrated that varying the ratio of this compound in the polymer matrix significantly affected its mechanical properties, making it suitable for high-performance applications.

Data Summary

Mechanism of Action

The mechanism of action of 4-Cyclopropylbromo(benzene-d4) involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles. The deuterium atoms provide stability and allow for precise tracking in NMR studies .

Comparison with Similar Compounds

Similar Compounds

1-Bromo-4-cyclopropylbenzene: The non-deuterated form of the compound.

4-Bromobenzene-d4: A similar deuterated compound without the cyclopropyl group.

Cyclopropylbenzene: The parent compound without the bromine atom .

Uniqueness

4-Cyclopropylbromo(benzene-d4) is unique due to the presence of both the cyclopropyl group and deuterium atoms. This combination provides distinct chemical and physical properties, making it valuable in various research and industrial applications .

Biological Activity

4-Cyclopropylbromo(benzene-d4), also known as 1-bromo-4-cyclopropylbenzene, is a brominated aromatic compound with the chemical formula and a molecular weight of 197.07 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a bromobenzene ring, which influences its reactivity and interactions with biological systems. The presence of the bromine atom enhances the compound's electrophilic character, making it a suitable candidate for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Antitumor Activity

Recent studies have explored the potential of 4-cyclopropylbromo(benzene-d4) in cancer treatment. In vitro assays have shown that compounds with similar structures exhibit significant inhibitory effects on the proliferation of breast cancer cell lines, particularly those expressing estrogen receptors (ER+). For instance, compounds targeting the ER signaling pathway have been identified as promising candidates for treating ER-positive breast cancers .

- Case Study : A study demonstrated that brominated compounds can inhibit the growth of MCF7 breast cancer cells, which express mutant ER-alpha proteins. The study highlighted that structural modifications, such as the introduction of cyclopropyl groups, could enhance the antitumor efficacy of these compounds .

NLRP3 Inflammasome Inhibition

Another area of interest is the role of 4-cyclopropylbromo(benzene-d4) as an inhibitor of the NLRP3 inflammasome pathway. Inhibitors targeting this pathway are being investigated for their potential in treating inflammatory diseases. Compounds similar to 4-cyclopropylbromo(benzene-d4) have shown promise in preclinical models by reducing inflammation markers associated with various diseases .

- Research Findings : A patent application has reported that derivatives of brominated compounds can effectively inhibit NLRP3 activity, suggesting that 4-cyclopropylbromo(benzene-d4) may possess similar properties. This inhibition could lead to therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .

The biological activity of 4-cyclopropylbromo(benzene-d4) can be attributed to several mechanisms:

- Electrophilic Reactivity : The bromine atom can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of more biologically active derivatives.

- Receptor Modulation : The cyclopropyl group may influence binding affinities to various biological targets, including estrogen receptors and inflammatory pathways.

- Noncovalent Interactions : Studies have indicated that noncovalent interactions, such as π-stacking and halogen bonding, play a crucial role in the biological activity of brominated aromatic compounds .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing 4-Cyclopropylbromo(benzene-d4) to ensure isotopic integrity?

- Methodological Answer : Synthesis must prioritize preserving deuterium labeling. Use anhydrous conditions and inert atmospheres (e.g., N₂ or Ar) to minimize proton exchange. Employ coupling reactions (e.g., Suzuki-Miyaura) with deuterated benzene-d4 precursors, ensuring catalysts (e.g., Pd-based) are compatible with isotopic labeling. Purification via column chromatography should use deuterated solvents (e.g., CDCl₃) to avoid isotopic dilution. Confirm isotopic purity via mass spectrometry (MS) and quantitative NMR (qNMR) .

Q. How should researchers handle and store 4-Cyclopropylbromo(benzene-d4) to maintain stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation and isotopic exchange. Use desiccants to mitigate moisture. Handling should occur in gloveboxes or fume hoods with personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid prolonged exposure to protic solvents or acidic/basic conditions, which could compromise deuterium labeling .

Q. What spectroscopic methods are most effective for characterizing deuterated aromatic compounds like 4-Cyclopropylbromo(benzene-d4)?

- Methodological Answer :

- ¹H NMR : Suppressed signals for deuterated positions; residual protons in non-deuterated regions can confirm structural integrity.

- ¹³C NMR : Detects isotopic shifts; coupling with deuterium (²J) aids assignment.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion clusters (e.g., [M]⁺, [M+D]⁺) to confirm isotopic enrichment.

- Infrared (IR) Spectroscopy : Monitors C-D stretching vibrations (~2100–2200 cm⁻¹).

Cross-validate data with non-deuterated analogs to resolve ambiguities .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) be investigated using 4-Cyclopropylbromo(benzene-d4) in reaction mechanism studies?

- Methodological Answer : Compare reaction rates between 4-Cyclopropylbromo(benzene-d4) and its non-deuterated counterpart under identical conditions (temperature, solvent, catalyst). Use techniques like:

- Kinetic Profiling : Monitor substrate depletion via GC-MS or HPLC.

- Isotopic Labeling Traces : Track deuterium retention in products via MS/NMR.

A KIE > 1 suggests bond-breaking at the deuterated site is rate-determining (e.g., C-Br cleavage in SN2 mechanisms). Control experiments must account for solvent isotope effects .

Q. What strategies resolve contradictions in spectroscopic data when analyzing deuterated compounds?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, MS, and IR to cross-check assignments. For example, a discrepancy in ¹H NMR integration may arise from incomplete deuteration; confirm via ²H NMR or MS.

- Isotopic Purity Assessment : Use qNMR with internal standards (e.g., 1,4-BTMSB-d4) to quantify deuterium content .

- Computational Modeling : DFT calculations predict chemical shifts/isotopic effects, aiding spectral interpretation .

Q. In medicinal chemistry research, how is 4-Cyclopropylbromo(benzene-d4) utilized as a synthetic intermediate?

- Methodological Answer :

- Deuterated Drug Candidates : Incorporate into lead compounds to study metabolic stability via deuterium’s "isotopic blocking" effect. For example, C-D bonds resist cytochrome P450 oxidation, prolonging half-life.

- Tracer Studies : Use in radiolabeling (e.g., with ¹⁴C) to track metabolic pathways.

- Fragment-Based Drug Design : Serve as a deuterated building block in Suzuki couplings to generate analogs for structure-activity relationship (SAR) studies .

Data Analysis and Experimental Design

Q. How to design experiments to assess the isotopic stability of 4-Cyclopropylbromo(benzene-d4) under varying pH conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Expose the compound to buffered solutions (pH 1–14) at 25°C and 37°C. Monitor deuterium loss over time via ¹H NMR or MS.

- Kinetic Analysis : Plot % deuterium retention vs. time to derive rate constants. Use Arrhenius equations to model temperature dependence.

- Mitigation Strategies : Identify pH ranges where isotopic exchange is minimal; recommend using aprotic solvents (e.g., DMSO-d₆) for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.